Methyl 2-chloro-6-fluoro-3-formylbenzoate

Catalog No.
S13997034
CAS No.
M.F
C9H6ClFO3
M. Wt
216.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-6-fluoro-3-formylbenzoate

Product Name

Methyl 2-chloro-6-fluoro-3-formylbenzoate

IUPAC Name

methyl 2-chloro-6-fluoro-3-formylbenzoate

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

InChI

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-4H,1H3

InChI Key

ZXXAAKPHNLHRRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)C=O)F

Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound characterized by a benzoate structure featuring a methyl group, a formyl group, and halogen substituents. Its chemical formula is C9H7ClFO2C_9H_7ClFO_2, and it is recognized for its potential reactivity due to the presence of the formyl group, which is highly electrophilic. The chlorine atom at the second position and the fluorine atom at the sixth position of the benzene ring contribute to its unique chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry .

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nucleophiles like amines or thiols in the presence of bases such as triethylamine.

The synthesis of methyl 2-chloro-6-fluoro-3-formylbenzoate typically involves the esterification of 3-formylphenol with 2-chloro-6-fluorobenzoic acid. This reaction is usually facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to promote ester bond formation.

General Procedure

  • Combine 3-formylphenol and 2-chloro-6-fluorobenzoic acid in a suitable solvent.
  • Add a dehydrating agent while stirring the mixture at elevated temperatures.
  • Purify the resulting product through recrystallization or chromatography.

Methyl 2-chloro-6-fluoro-3-formylbenzoate has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biochemical Research: Used as a probe in enzyme-substrate interaction studies.
  • Pharmaceutical Development: Potentially useful in designing new drugs due to its unique structural properties .

Several compounds share structural similarities with methyl 2-chloro-6-fluoro-3-formylbenzoate. Here are some notable examples:

Compound NameSimilarityKey Features
Methyl 4-chloro-2-fluorobenzoate0.93Contains a similar benzoate structure
Methyl 3-chloro-5-fluorobenzoate0.84Similar halogenated benzoate
Ethyl 4-chloro-2,6-difluorobenzoate0.86Contains multiple fluorine substituents
Methyl 3-chloro-4-fluorobenzoate0.83Halogenated benzoate with varying positions

Uniqueness

Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to its specific arrangement of functional groups and halogens, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. Its unique combination allows for diverse applications in synthetic chemistry and potential therapeutic uses .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

215.9989499 g/mol

Monoisotopic Mass

215.9989499 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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